3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one

Catalog No.
S3352713
CAS No.
97846-18-9
M.F
C18H16O4
M. Wt
296.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one

CAS Number

97846-18-9

Product Name

3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one

IUPAC Name

3-(4-hydroxyphenyl)-7-propan-2-yloxychromen-4-one

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

InChI

InChI=1S/C18H16O4/c1-11(2)22-14-7-8-15-17(9-14)21-10-16(18(15)20)12-3-5-13(19)6-4-12/h3-11,19H,1-2H3

InChI Key

DEQMUPGWSXUDKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O

3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one, also known as a flavonoid derivative, is a compound characterized by its chromenone structure. This compound features a hydroxyphenyl group at the 3-position and an isopropoxy group at the 7-position of the chromenone ring. Its molecular formula is C18H16O4C_{18}H_{16}O_4, and it has garnered interest due to its potential biological activities and applications in pharmaceuticals.

The chemical reactivity of 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one can be attributed to its functional groups. Key reactions include:

  • Nitration: The compound can undergo nitration, where a nitro group is introduced into the aromatic ring, enhancing its biological properties.
  • Mannich Reaction: This reaction can be utilized to synthesize derivatives by reacting with formaldehyde and amines, leading to modified chromenone structures with potential therapeutic effects .
  • Hydrogen Bonding: The presence of hydroxyl groups allows for intramolecular hydrogen bonding, influencing its structural stability and interactions with biological targets .

Research indicates that 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one exhibits various biological activities, including:

  • Antioxidant Properties: The compound demonstrates significant antioxidant activity, which may help in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects: Studies suggest that it can inhibit inflammatory pathways, making it a candidate for anti-inflammatory therapies.
  • Anticancer Potential: Preliminary investigations have shown that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

The synthesis of 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of 4-hydroxycoumarin with isopropyl alcohol in the presence of an acid catalyst.
  • Mannich Reaction: As mentioned earlier, this method involves reacting 4-hydroxycoumarin with formaldehyde and an amine to yield various derivatives including the target compound .
  • Nitration Substitution: Following initial synthesis, nitration can be performed to introduce additional functional groups that enhance biological activity .

The applications of 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one are diverse and include:

  • Pharmaceutical Development: Due to its biological properties, it is being explored for developing new drugs targeting oxidative stress and inflammation.
  • Cosmetic Industry: Its antioxidant properties make it suitable for use in skincare formulations aimed at protecting skin from oxidative damage.
  • Nutraceuticals: The compound may be included in dietary supplements for its potential health benefits.

Interaction studies involving 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one focus on its binding affinity with various biological targets:

  • Protein Binding: Research indicates that this compound may interact with specific proteins involved in cellular signaling pathways, potentially modulating their activity.
  • Enzyme Inhibition: Studies have shown that it can inhibit enzymes associated with inflammation and cancer progression, suggesting a mechanism for its therapeutic effects.

Several compounds share structural similarities with 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
IpriflavoneC18H16O3Known for bone density improvement effects .
7-HydroxyflavoneC15H10O5Exhibits strong antioxidant properties .
5-HydroxyflavoneC15H10O5Known for anti-inflammatory effects .

Uniqueness of 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one

What sets 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one apart from similar compounds is its specific combination of hydroxy and isopropoxy groups, which enhances its solubility and bioavailability. This unique structure may lead to distinct pharmacological profiles compared to other flavonoids.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

296.10485899 g/mol

Monoisotopic Mass

296.10485899 g/mol

Heavy Atom Count

22

Metabolism Metabolites

4H-1-Benzopyran-4-one, 3-(4-hydroxyphenyl)-7-(1-methylethoxy)- is a known human metabolite of ipriflavone.

Wikipedia

4H-1-Benzopyran-4-one, 3-(4-hydroxyphenyl)-7-(1-methylethoxy)-

Dates

Modify: 2023-07-26

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